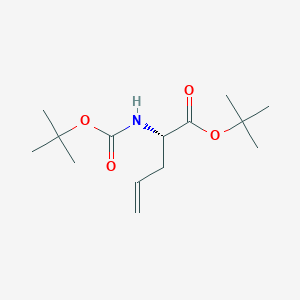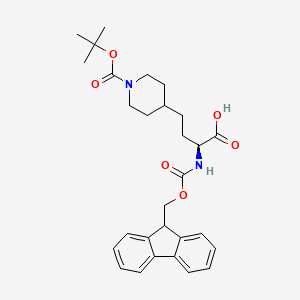
4-Ethyl-2-phenyl-1,3,2-dioxaborolane
Descripción general
Descripción
4-Ethyl-2-phenyl-1,3,2-dioxaborolane is an organoboron compound characterized by its boronic ester structure. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its unique structure, featuring a boronic ester core with an ethyl and phenyl substituent, makes it a valuable reagent in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-phenyl-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with ethyl halides under specific conditions. One common method is the reaction of phenylboronic acid with ethyl magnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions require an inert atmosphere, typically under nitrogen or argon, and the use of a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality for commercial use.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethyl-2-phenyl-1,3,2-dioxaborolane is known to undergo several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to boronic acids or other derivatives.
Substitution Reactions: The compound can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed in cross-coupling reactions.
Major Products Formed:
Boronic Acids: Oxidation of the boronic ester yields boronic acids.
Cross-Coupled Products: Substitution reactions can produce biaryl compounds, which are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
4-Ethyl-2-phenyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: It is a key reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly in the synthesis of complex organic molecules.
Industry: Its use in the production of polymers and materials science is notable, contributing to advancements in material properties.
Mecanismo De Acción
The mechanism by which 4-ethyl-2-phenyl-1,3,2-dioxaborolane exerts its effects primarily involves its participation in cross-coupling reactions. The compound acts as a boronic ester, which undergoes transmetalation with a palladium catalyst to form a palladium-boron complex. This complex then undergoes a cross-coupling reaction with an organic halide to form the desired biaryl product.
Molecular Targets and Pathways:
Palladium Catalysts: The palladium catalysts are crucial in facilitating the cross-coupling reaction.
Transmetalation: The transmetalation step is key to the formation of the palladium-boron complex.
Comparación Con Compuestos Similares
4-Ethylphenylboronic acid
4-Ethyl-2-phenyl-1,3,2-dioxaborolane pinacol ester
4-Ethynylphenylboronic acid pinacol ester
Propiedades
IUPAC Name |
4-ethyl-2-phenyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOMSYSLUFYTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(O1)CC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate](/img/structure/B8193653.png)

![5,5'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B8193672.png)


![3-Bromonaphtho[2,3-b]benzofuran](/img/structure/B8193702.png)

![dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8193711.png)

![[2,3,5,6-Tetrakis(2,4-ditert-butylphenyl)-4-(4-dihydroxyphosphanylphenyl)phenyl]phosphonous acid](/img/structure/B8193729.png)
